molecular formula C182H310N40O35 B13813979 L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl

L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl

Cat. No.: B13813979
M. Wt: 3619 g/mol
InChI Key: GUKVIRCHWVCSIZ-KNXDOSRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl: is a complex peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The unique sequence of amino acids in this peptide contributes to its distinct properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl: can undergo various chemical reactions, including:

    Oxidation: This peptide can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis reagents.

Major Products Formed

The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, it may interact with cell surface receptors to influence cellular responses such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

L-Leucine,glycyl-L-isoleucyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-valyl-L-histidyl-L-Leucyl-L-Lysyl-L-arginyl-L-Leucyl-L-Leucyl-L-isoleucyl-L-valyl-l-valyl-l-valyl-l-valyl-l-valyl-l-valyl: can be compared with other similar peptides, such as:

Properties

Molecular Formula

C182H310N40O35

Molecular Weight

3619 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C182H310N40O35/c1-48-109(42)146(165(240)190-89-134(225)193-129(181(256)257)82-97(18)19)217-159(234)123(79-94(12)13)199-155(230)120(76-91(6)7)196-151(226)114(47)192-133(224)88-189-164(239)135(98(20)21)207-178(253)149(112(45)51-4)220-175(250)145(108(40)41)214-172(247)142(105(34)35)213-174(249)144(107(38)39)216-177(252)148(111(44)50-3)219-161(236)125(81-96(16)17)202-167(242)137(100(24)25)208-168(243)138(101(26)27)209-169(244)139(102(28)29)210-170(245)140(103(30)31)211-171(246)141(104(32)33)212-173(248)143(106(36)37)215-176(251)147(110(43)49-2)218-160(235)124(80-95(14)15)200-156(231)122(78-93(10)11)197-153(228)119(69-61-73-188-182(185)186)194-152(227)118(68-59-60-72-183)195-154(229)121(77-92(8)9)198-158(233)127(85-117-87-187-90-191-117)203-166(241)136(99(22)23)206-163(238)131-71-62-74-221(131)179(254)128(84-116-66-57-54-58-67-116)204-157(232)126(83-115-64-55-53-56-65-115)201-162(237)130-70-63-75-222(130)180(255)150(113(46)52-5)205-132(223)86-184/h53-58,64-67,87,90-114,118-131,135-150H,48-52,59-63,68-86,88-89,183-184H2,1-47H3,(H,187,191)(H,189,239)(H,190,240)(H,192,224)(H,193,225)(H,194,227)(H,195,229)(H,196,226)(H,197,228)(H,198,233)(H,199,230)(H,200,231)(H,201,237)(H,202,242)(H,203,241)(H,204,232)(H,205,223)(H,206,238)(H,207,253)(H,208,243)(H,209,244)(H,210,245)(H,211,246)(H,212,248)(H,213,249)(H,214,247)(H,215,251)(H,216,252)(H,217,234)(H,218,235)(H,219,236)(H,220,250)(H,256,257)(H4,185,186,188)/t109-,110-,111-,112+,113-,114-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-/m0/s1

InChI Key

GUKVIRCHWVCSIZ-KNXDOSRCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)CC)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)CN

Origin of Product

United States

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